molecular formula C18H13FN4O3S B2666320 Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1210131-94-4

Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2666320
CAS No.: 1210131-94-4
M. Wt: 384.39
InChI Key: WCUGNFSYGLZCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate: is a complex organic compound that belongs to the class of triazolo[4,3-b]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is the cyclization of hydrazine derivatives with appropriate halides under acidic conditions. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. The thioether linkage is formed by reacting the intermediate with a suitable thiol under basic conditions. Finally, the carboxylate ester is introduced using an esterification reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and reagents, can be incorporated to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like tin chloride or iron powder.

  • Substitution: : Using electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has potential as a probe for studying biological systems due to its unique structural features.

  • Medicine: : It has been investigated for its antibacterial and antifungal properties.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the triazolo[4,3-b]pyridazine core and the fluorophenyl group. Similar compounds include:

  • Triazolo[4,3-b]pyridazine derivatives: : These compounds share the same core structure but may have different substituents.

  • Fluorophenyl-containing compounds: : These compounds contain a fluorophenyl group but may have different heterocyclic cores.

Properties

IUPAC Name

methyl 5-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c1-25-17(24)15-8-6-13(26-15)10-27-18-21-20-16-9-7-14(22-23(16)18)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUGNFSYGLZCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.